molecular formula C20H15N5O8 B5066405 N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5066405
M. Wt: 453.4 g/mol
InChI Key: RNJQEZWNXWBKBD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound features a benzamide core substituted with a methoxyphenyl group and a trinitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves the following steps:

    Acylation: The reaction of 2,4,6-trinitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-aminobenzamide: Similar structure but lacks the nitro groups.

    N-(4-nitrophenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the presence of both methoxy and trinitroanilino groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O8/c1-33-16-8-6-14(7-9-16)22-20(26)12-2-4-13(5-3-12)21-19-17(24(29)30)10-15(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQEZWNXWBKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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